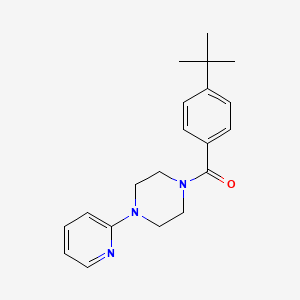![molecular formula C19H13BrN4S B5611166 5-(2-bromophenyl)-4-[(1-naphthylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5611166.png)
5-(2-bromophenyl)-4-[(1-naphthylmethylene)amino]-4H-1,2,4-triazole-3-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of compounds related to the mentioned triazole involves multiple steps, including the condensation and cyclization reactions. For example, compounds similar in structure were synthesized by reacting 2-bromo-1,4-naphthoquinone with 4-amino-5-aryl-4H-1,2,4-triazole-3-thiols in ethanol at 50°C, followed by treatment under reflux conditions to produce derivatives through intramolecular cyclization (Khalafy et al., 2015).
Molecular Structure Analysis
Crystallography and molecular modeling play crucial roles in understanding the molecular structure of triazole derivatives. For instance, the structural determination of similar compounds was achieved through X-ray diffraction, demonstrating non-planar arrangements and specific dihedral angles between constituent rings (Ünver & Tanak, 2018). These structural insights are vital for predicting reactivity and interaction with biological targets.
Chemical Reactions and Properties
Triazole derivatives participate in various chemical reactions, including nucleophilic substitution and cyclization, which are essential for synthesizing a wide range of compounds with potential biological activity. Their reactivity can be influenced by the substituents on the triazole ring, leading to the formation of diverse products with different chemical properties (Aly et al., 2011).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and stability, of triazole derivatives are determined by their molecular structure. The introduction of different substituents can significantly affect these properties, which is crucial for their application in drug design and material science.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards other chemical agents, are key factors in the application of triazole derivatives. Their potential as ligands in coordination chemistry, as well as their activity in catalyzing various chemical reactions, highlights the versatility of these compounds in synthetic chemistry (Sancak et al., 2007).
Eigenschaften
IUPAC Name |
3-(2-bromophenyl)-4-[(E)-naphthalen-1-ylmethylideneamino]-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrN4S/c20-17-11-4-3-10-16(17)18-22-23-19(25)24(18)21-12-14-8-5-7-13-6-1-2-9-15(13)14/h1-12H,(H,23,25)/b21-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUZGLKNRPOWXFP-CIAFOILYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C=NN3C(=NNC3=S)C4=CC=CC=C4Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2/C=N/N3C(=NNC3=S)C4=CC=CC=C4Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-a]quinoline](/img/structure/B5611092.png)
![{2-ethoxy-4-[(hydroxyimino)methyl]-6-iodophenoxy}acetic acid](/img/structure/B5611098.png)

![2-[2-(3-bromobenzylidene)hydrazino]-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5611109.png)
![N,N-diethyl-2-[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B5611111.png)
![ethyl 2-(benzoyloxy)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5611117.png)
![N'-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-nitrobenzohydrazide](/img/structure/B5611119.png)

![2-[2-(1H-imidazol-4-yl)ethyl]-8-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5611125.png)
![3-phenylacrylaldehyde [4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5611134.png)
![N-mesityl-2-{[4-methyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5611139.png)
![1-[2-(2-naphthyloxy)propanoyl]-4-(tetrahydro-2H-thiopyran-4-yl)piperazine](/img/structure/B5611154.png)
![2-(3-fluorophenyl)-1-[3-(1H-pyrazol-1-ylmethyl)benzoyl]azepane](/img/structure/B5611175.png)
![6-{[4-(dimethylamino)-6-(methylthio)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol](/img/structure/B5611178.png)